molecular formula C22H17N3 B1216549 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine CAS No. 89972-77-0

4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine

Cat. No.: B1216549
CAS No.: 89972-77-0
M. Wt: 323.4 g/mol
InChI Key: IDJYBUVHZHLIIT-UHFFFAOYSA-N
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Description

4’-(p-Tolyl)-2,2’:6’,2’'-terpyridine is an organic compound that belongs to the terpyridine family Terpyridines are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, materials science, and catalysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(p-Tolyl)-2,2’:6’,2’'-terpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4’-(p-Tolyl)-2,2’:6’,2’'-terpyridine from commercially available starting materials such as 4-bromopyridine and p-tolylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromopyridine with p-tolylboronic acid in the presence of a palladium catalyst and a base.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of 4’-(p-Tolyl)-2,2’:6’,2’'-terpyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4’-(p-Tolyl)-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitro compounds.

Major Products Formed

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4’-(p-Tolyl)-2,2’:6’,2’'-terpyridine involves its ability to form coordination complexes with metal ions. These complexes can interact with molecular targets and pathways, leading to various effects. For example, in catalysis, the compound can facilitate the activation of substrates and promote chemical reactions through its coordination with metal centers .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3/c1-16-8-10-17(11-9-16)18-14-21(19-6-2-4-12-23-19)25-22(15-18)20-7-3-5-13-24-20/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJYBUVHZHLIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237959
Record name 4'-(4-Methylphenyl)-2,2'-6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89972-77-0
Record name 4'-(4-Methylphenyl)-2,2'-6',2''-terpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089972770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-(4-Methylphenyl)-2,2'-6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(4-Methylphenyl)-2,2':6',2''-terpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of ttpy?

A1: The molecular formula of ttpy is C22H17N3, and its molecular weight is 323.39 g/mol.

Q2: What spectroscopic data is available for characterizing ttpy?

A2: Common characterization methods for ttpy and its complexes include:

  • NMR spectroscopy: 1H NMR is particularly useful for determining ligand structure and analyzing complex formation. [, , ]
  • ESI mass spectrometry: Provides information about the molecular weight and fragmentation patterns of ttpy complexes. [, , ]
  • UV-vis absorption spectroscopy: Reveals characteristic ligand-based π→π* transitions in the UV region and metal-to-ligand charge transfer (MLCT) transitions in the visible region for ttpy complexes. [, , , ]

Q3: What materials is ttpy compatible with?

A4: Ttpy demonstrates compatibility with a variety of metal ions, including but not limited to Fe(II), Ru(II), Os(II), Rh(III), Pt(II), Cu(II), Ag(I), Mn(II), Mn(III), Mn(IV), Zn(II), and Cd(II). [, , , , , , , , , , , , , , , , , , , ] This allows for diverse applications in the design of metal complexes with tailored properties.

Q4: How does ttpy interact with metal ions?

A5: Ttpy acts as a tridentate ligand, coordinating to metal ions through its three nitrogen atoms. [, , ] This typically results in the formation of stable, five- or six-coordinate metal complexes. [, , , , ]

Q5: What are the key applications of ttpy and its complexes?

A5: Ttpy-based complexes find diverse applications due to their unique photophysical, electrochemical, and biological properties. These include:

  • Luminescent materials: Ttpy complexes of Ru(II) and Os(II) exhibit luminescence properties, making them suitable for applications in light-emitting devices and sensors. [, , , , , , , , ]
  • Solar energy conversion: Ttpy complexes, particularly those incorporating Ru(II) and Mn(I), have shown promise in systems designed for photocatalytic CO2 reduction and other solar energy conversion applications. [, ]
  • Anion sensing: Ttpy complexes containing imidazole units can act as selective anion sensors, exhibiting changes in absorption, emission, and electrochemical properties upon anion binding. [, ]
  • Biomedical applications: Ttpy complexes have been investigated for their potential as anticancer [, ] and antiproliferative agents. [] Additionally, their use as bimodal imaging probes for MRI and optical imaging has been explored. []

Q6: Do ttpy complexes exhibit catalytic activity?

A7: While not extensively discussed in the provided research, ttpy complexes, particularly those containing Mn(I) centers, have demonstrated potential in photocatalytic CO2 reduction. [, ] Further research is needed to fully explore their catalytic potential in other reactions.

Q7: Have computational methods been used to study ttpy complexes?

A8: Yes, density functional theory (DFT) and complete active space self-consistent field (CASSCF) calculations have been employed to investigate the electronic properties and zero-field splitting parameters (D values) of Mn(III) bis-terpyridine complexes, including those with ttpy ligands. []

Q8: How does modifying the ttpy structure impact the properties of its complexes?

A8: Substitutions on the ttpy ligand can significantly alter the photophysical, electrochemical, and biological properties of its complexes. For instance:

  • Electron-donating groups: Introducing tert-butyl groups on the terpyridine core can stabilize higher oxidation states of metal ions like Mn(IV) and impact the redox potentials of the complexes. [, ]
  • Steric bulk: Increasing steric bulk around the metal center can affect excited-state lifetimes and influence inter-ring twisting, impacting electron delocalization and non-radiative decay pathways. []
  • Functionalization: Appending functional groups, such as thiols, allows for surface immobilization of ttpy complexes for applications in sensing and solar energy conversion. []

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